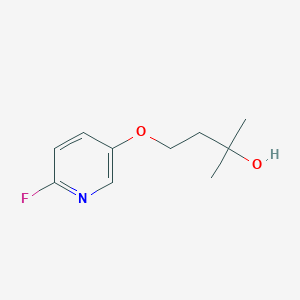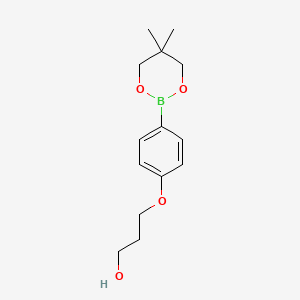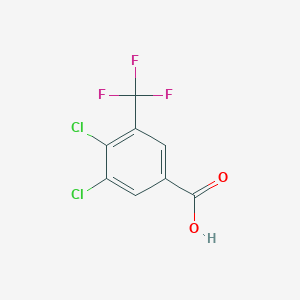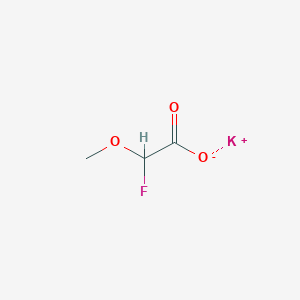
4-(6-Fluoro-pyridin-3-yloxy)-2-methyl-butan-2-ol
Descripción general
Descripción
4-(6-Fluoro-pyridin-3-yloxy)-2-methyl-butan-2-ol (6-FPM) is a synthetic compound belonging to the class of substituted pyrrolidinophenone derivatives. It was developed in the early 2000s as a potential therapeutic agent for the treatment of neurological and psychiatric disorders. 6-FPM is also known as Fluoropyrrolidinophenone and has been used in scientific research for its pharmacological properties. It has been studied for its potential to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, emotion, and cognition. 6-FPM has also been studied for its potential to act as an agonist of the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Aplicaciones Científicas De Investigación
Synthesis and Mesomorphic Properties in Liquid Crystal Polymers : A study by Muhammad, Siddiqi, and Hameed (2020) explored the synthesis of modified polymers using a similar compound, which showed grainy texture of nematic phase and smectic phases in liquid crystalline properties. This research contributes to the understanding of liquid crystal polymer synthesis and properties (Muhammad, Siddiqi, & Hameed, 2020).
Docking and QSAR Studies for c-Met Kinase Inhibitors : Caballero et al. (2011) performed docking studies on derivatives of a similar compound complexed with c-Met kinase. They analyzed molecular features contributing to high inhibitory activity and developed predictive models for biological activities of these inhibitors (Caballero et al., 2011).
Hetero-Association Studies Using NMR Spectroscopy : Lomas and Cordier (2009) studied the hetero-association of pyridine with different derivatives, including diols similar to the compound . They used 1H NMR spectroscopy to determine association constants and hydrogen bond acidity, providing insights into the chemical interactions of such compounds (Lomas & Cordier, 2009).
Design and Synthesis for Anti-Inflammatory and Analgesic Agents : Muralidharan, Raja, and Deepti (2019) explored the synthesis of novel derivatives of a related compound for potential anti-inflammatory and analgesic activities. Their research highlighted the role of substituents in enhancing these activities (Muralidharan, Raja, & Deepti, 2019).
Discovery of Potent VEGFR-2 Inhibitors : Bhide et al. (2006) reported on the discovery and preclinical studies of a series of inhibitors for vascular endothelial growth factor receptor-2, using derivatives similar to the compound . This research contributes to the development of potential cancer treatments (Bhide et al., 2006).
Complexation Studies with Carboxylatopillar[5]arene : Li et al. (2011) conducted a study on the complexation behavior of substituted 1,4-bis(pyridinium)butane derivatives with carboxylatopillar[5]arene, which helps in understanding molecular interactions and complex formations (Li et al., 2011).
Propiedades
IUPAC Name |
4-(6-fluoropyridin-3-yl)oxy-2-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-10(2,13)5-6-14-8-3-4-9(11)12-7-8/h3-4,7,13H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINKCCKRNBRDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC1=CN=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Fluoro-pyridin-3-yloxy)-2-methyl-butan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Dichloro-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]benzenesulfonamide](/img/structure/B1407755.png)

![Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1407757.png)
![2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol](/img/structure/B1407758.png)

![Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1407762.png)







